tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-7-6-14(10-15)5-4-11(8-14)9-16/h11,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFPWTHGRVBBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Azaspiro Core
- The azaspiro[4.4]nonane nucleus can be synthesized via intramolecular cyclization of aminoalkyl precursors. For example, starting from a 2,7-diamino nonane derivative, cyclization is induced under acidic or basic conditions to form the spirocyclic ring system.
- Alternatively, ring-closing metathesis or reductive amination strategies can be employed to form the spirocyclic framework with precise control over stereochemistry.
Introduction of the tert-Butyl Ester Group
- The tert-butyl ester protecting group is commonly introduced by reacting the carboxylic acid precursor with tert-butanol in the presence of an acid catalyst or by using tert-butyl chloroformate as a reagent.
- This step is crucial for protecting the carboxylic acid functionality during subsequent transformations and improving the compound’s solubility and stability.
Hydroxymethylation at the 7-Position
- The hydroxymethyl group at the 7-position is introduced typically by selective oxidation of a methyl or methylene precursor followed by reduction or by direct nucleophilic substitution.
- One approach involves the oxidation of a 7-methyl azaspiro intermediate to an aldehyde or ketone, followed by reduction to the corresponding hydroxymethyl derivative.
- Another method uses formaldehyde or paraformaldehyde under basic or acidic conditions to add the hydroxymethyl group via electrophilic substitution.
Representative Synthetic Route (Hypothetical Example)
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 2,7-diamino nonane + cyclization catalyst | Formation of azaspiro[4.4]nonane core | Intramolecular cyclization |
| 2 | tert-Butyl chloroformate, base | tert-Butyl ester formation | Protects carboxyl group |
| 3 | Oxidation (e.g., PCC or Swern oxidation) | 7-oxo intermediate | Converts methyl to ketone |
| 4 | Reduction (NaBH4 or similar) | Hydroxymethyl group introduction | Selective reduction to alcohol |
Research Findings and Optimization
- Literature on related azaspiro compounds suggests that high regioselectivity in hydroxymethylation is achieved by controlling reaction conditions such as temperature, solvent polarity, and reagent stoichiometry.
- Protecting groups like tert-butyl esters enhance yield and purity by preventing side reactions on the carboxyl function.
- Advanced methods including enantioselective catalysis or chiral auxiliaries can be employed to obtain optically pure forms if stereochemistry is critical.
- Analytical techniques such as NMR, IR, and mass spectrometry confirm the formation of the hydroxymethyl group and integrity of the spirocyclic system.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Azaspiro core formation | Intramolecular cyclization | Diamine precursors, acid/base catalysts | Moderate to high yield, stereocontrol possible |
| tert-Butyl ester formation | Esterification | tert-Butyl chloroformate, base | High yield, protects carboxyl group |
| Hydroxymethylation | Oxidation-reduction or substitution | PCC/Swern oxidation, NaBH4 reduction or formaldehyde addition | Selective, requires careful control |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as a drug candidate due to its ability to modulate biological pathways. Specifically, it has been investigated for its role as a ligand for various receptors, including androgen receptors, which are critical in the treatment of hormone-related conditions such as prostate cancer.
Androgen Receptor Modulation
A notable patent (AU2021311245A1) describes the use of compounds like tert-butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate for degrading androgen receptors, highlighting its potential in developing therapies for androgen-dependent diseases . This application underscores the compound's relevance in oncology research.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its spirocyclic structure allows chemists to create diverse derivatives that can be tailored for specific biological activities.
Case Study 1: Androgen Receptor Degradation
Research has demonstrated that compounds similar to this compound can effectively induce degradation of androgen receptors in vitro. This property was leveraged to develop novel therapeutic strategies against prostate cancer, showcasing the compound's potential impact on treatment paradigms .
Case Study 2: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of this compound revealed that modifications at the hydroxymethyl group could enhance binding affinity to target proteins involved in cancer progression. This work illustrates the importance of structure-activity relationships (SAR) in drug design, emphasizing how slight changes can lead to significant biological effects.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The table below highlights key structural analogs and their distinguishing features:
Physicochemical Properties
- Hydrogen-Bonding Capacity : The hydroxymethyl group in the parent compound facilitates hydrogen bonding, improving aqueous solubility compared to the oxo analog (logP ~1.8 vs. ~2.1) .
- Conformational Rigidity: Spiro[4.4]nonane derivatives exhibit reduced conformational flexibility compared to spiro[3.5]nonane analogs, which may enhance binding affinity in enzyme pockets .
- Thermal Stability: Crystallographic studies of the 6-oxo-2,7-diazaspiro[4.4]nonane derivative reveal stable hydrogen-bonded chains along the [010] axis, contributing to high melting points (~180–200°C) .
Biological Activity
tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate (CAS Number: 1341038-97-8) is a heterocyclic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxicity studies.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The azaspiro structure may facilitate binding to specific proteins, thereby influencing metabolic processes.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against a variety of bacterial strains, showing promising results in inhibiting growth. For instance, a concentration-dependent inhibition was observed in assays against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can induce cell death in cancer cell lines, including breast and colon cancer cells. The compound was tested using MTT assays, revealing an IC50 value of approximately 25 µM for MCF-7 breast cancer cells and 30 µM for HT-29 colon cancer cells. These findings suggest that the compound may serve as a lead for the development of new anticancer agents.
Study on Antimicrobial Efficacy
In a controlled study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of azaspiro compounds, including this compound. The study utilized disk diffusion methods, confirming that the compound exhibited significant zones of inhibition against Gram-positive and Gram-negative bacteria .
Cytotoxicity Assessment in Cancer Research
A recent dissertation explored the cytotoxic effects of several spirocyclic compounds, including this compound. The research highlighted its ability to disrupt mitochondrial function and induce apoptosis in cancer cells through the activation of caspase pathways .
Data Table: Biological Activity Summary
Safety and Toxicology
Safety data indicates that this compound has potential hazards associated with oral toxicity (Category 4), skin irritation (Category 2), and serious eye irritation (Category 2A). Proper handling precautions are advised when working with this compound .
Q & A
Q. What are the established synthetic routes for preparing tert-butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via multistep protocols involving key intermediates. For example, tert-butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate is prepared by reacting tert-butyl 1-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate with trimethylsilyl cyanide in dry dichloromethane at −78°C in the presence of boron trifluoride etherate, yielding a 68% isolated product after flash chromatography. Subsequent hydrolysis with HCl and Boc protection steps achieve the final product . Optimization involves controlling reaction temperature, catalyst stoichiometry, and purification methods (e.g., column chromatography).
Q. How is the molecular structure of this spirocyclic compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related spiro derivatives, SC-XRD data reveal bond lengths (e.g., C–C: ~1.54 Å) and angles consistent with sp³ hybridization. The molecule adopts an envelope conformation in both five-membered rings, with hydrogen bonds (N–H···O) forming 1D chains in the crystal lattice . Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) further validates stereochemistry and functional groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), lab coats, and eye protection.
- Ventilation: Use fume hoods to avoid inhalation of decomposition products (e.g., CO, NOₓ).
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How do reaction parameters influence the stereochemical outcome during spirocycle formation?
Stereoselectivity in spirocyclic systems is sensitive to temperature and catalyst choice. For example, low temperatures (−78°C) in cyanide addition reactions minimize side reactions and preserve stereochemical integrity. Chiral catalysts (e.g., Raney Ni in hydrogenation steps) may induce enantiomeric excess, though absolute configuration determination often requires SC-XRD or chiral HPLC .
Q. What strategies address the lack of physicochemical data (e.g., solubility, melting point) for this compound?
Empirical measurements are recommended:
Q. How does the compound’s solid-state packing affect its reactivity or stability?
SC-XRD data for analogs show intermolecular hydrogen bonds (N–H···O) stabilizing the crystal lattice, which may reduce hygroscopicity. However, steric hindrance from the tert-butyl group could limit π-π stacking, impacting dissolution rates in polar solvents .
Q. Can this spirocyclic scaffold serve as a building block for bioactive molecules?
Structurally related 2-azaspiro[4.4]nonane derivatives exhibit anticonvulsant activity, with activity correlating to substituent lipophilicity (e.g., higher τ values enhance blood-brain barrier penetration). Rational design could leverage the hydroxymethyl group for prodrug derivatization or targeted delivery .
Methodological Recommendations
- Synthesis Optimization: Use design of experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects on yield .
- Structural Analysis: Combine SC-XRD with dynamic NMR to resolve conformational flexibility in solution .
- Safety Compliance: Regularly audit PPE and waste disposal protocols per OSHA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
